

A Technical Guide to the Physical and Chemical Properties of Aminoindanol Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoindanol

Cat. No.: B8576300

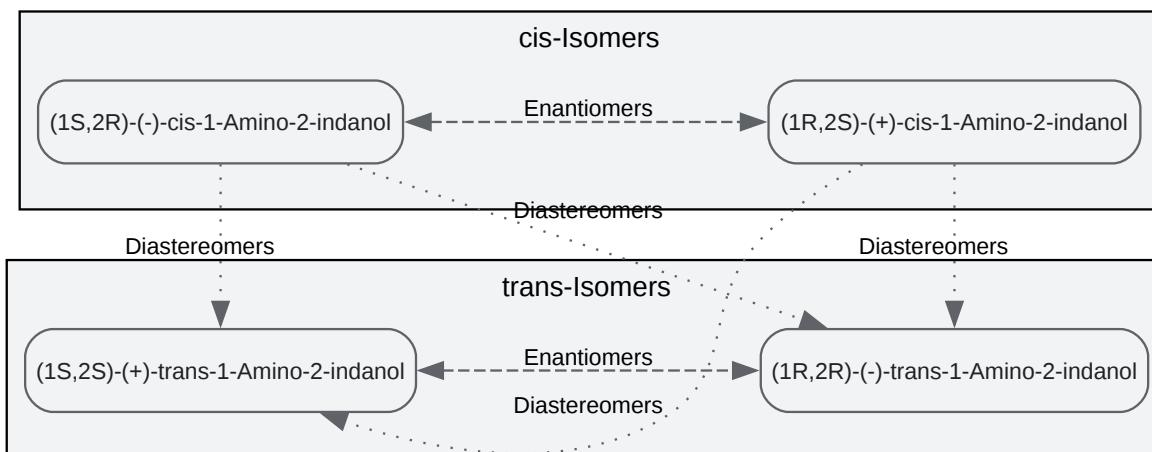
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **aminoindanol** isomers. Renowned for their role as chiral auxiliaries and key intermediates in the synthesis of pharmaceuticals, a thorough understanding of their characteristics is paramount for their effective application in research and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the relationships between these isomers.

Stereoisomerism of 1-Amino-2-indanol

1-Amino-2-indanol possesses two chiral centers, giving rise to four stereoisomers: two pairs of enantiomers, which are diastereomers of each other (cis and trans). The rigid, bicyclic structure of the indane core imparts distinct conformational constraints that are fundamental to its efficacy in asymmetric synthesis.[\[1\]](#)[\[2\]](#)



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Caption: Stereoisomers of 1-Amino-2-indanol.

Physical Properties of Aminoindanol Isomers

The physical properties of the **aminoindanol** isomers are critical for their handling, purification, and application. The following table summarizes key quantitative data for the most common isomers.

Property	(1S,2R)-(-)-cis-1-Amino-2-indanol	(1R,2S)-(+)-cis-1-Amino-2-indanol	(1S,2S)-(+)-trans-1-Amino-2-indanol	(1R,2R)-(-)-trans-1-Amino-2-indanol
CAS Number	126456-43-7[3] [4][5][6]	136030-00-7[7] [8]	163061-74-3	163061-73-2[9]
Molecular Formula	C ₉ H ₁₁ NO[3][5][6]	C ₉ H ₁₁ NO[7]	C ₉ H ₁₁ NO	C ₉ H ₁₁ NO[9]
Molecular Weight	149.19 g/mol [3] [5][6]	149.19 g/mol [7]	149.19 g/mol	149.19 g/mol [9]
Melting Point	118-121 °C[3][4] [5]	118-121 °C[7][8]	142-146 °C	Not specified
Specific Rotation [α]	-62° (c=0.5, CHCl ₃)[3][10]	+63° (c=0.2, CHCl ₃)[7]	+23.0° (c=1, ethanol)	Not specified
Appearance	White to light beige powder[3] [10]	Solid[7]	Solid	Not specified
Solubility	Soluble in Methanol[3][11]	Not specified	Not specified	Not specified

Chemical Properties and Applications

The chemical properties of **aminoindanol** isomers are largely defined by the presence of the amino and hydroxyl functional groups. These groups allow for the formation of a variety of derivatives and make them effective ligands in asymmetric catalysis.

- Acidity and Basicity: As amino alcohols, they are amphoteric compounds. The pKa of the protonated amino group is a key parameter in their use as resolving agents and in pH-dependent separation techniques.[2]
- Reactivity: The amino and hydroxyl groups can be readily derivatized to form amides, esters, carbamates, and oxazolidinones. These derivatives are often employed as chiral auxiliaries in a wide range of asymmetric reactions, including aldol additions, Diels-Alder reactions, and catalytic reductions.[1]

- Coordination Chemistry: The vicinal amino alcohol moiety acts as a bidentate ligand, capable of coordinating to metal centers. This property is exploited in the formation of chiral catalysts, such as oxazaborolidines for the enantioselective reduction of ketones.[1][3][5]
- Pharmaceutical Relevance: The (1S,2R)-cis-isomer is a crucial building block in the synthesis of Indinavir, a protease inhibitor used in the treatment of HIV.[3][5] The rigid conformation of the **aminoindanol** core is instrumental in achieving the high stereoselectivity required for the drug's efficacy.[1]

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of **aminoindanol** isomers is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded.

Measurement of Specific Rotation

Methodology: Specific rotation is measured using a polarimeter. A solution of the **aminoindanol** isomer of a known concentration is prepared in a specified solvent (e.g., chloroform or methanol). This solution is placed in a polarimeter cell of a defined path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm). The specific rotation is then calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chromatographic Separation of Isomers

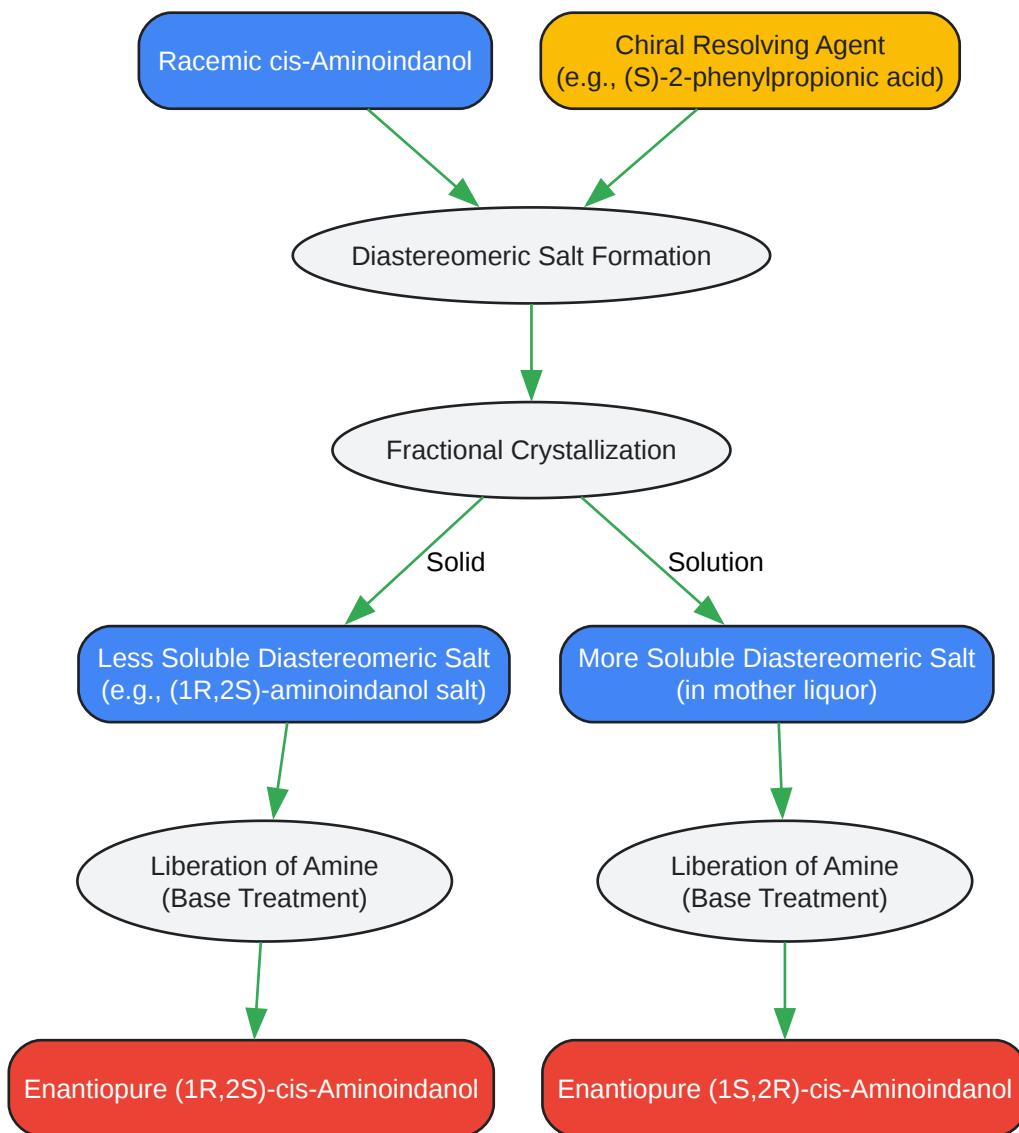
Methodology: The separation of **aminoindanol** stereoisomers can be achieved using various chromatographic techniques.

- Gas Chromatography (GC): Enantiomeric excess (ee) is often determined by GC analysis of derivatized **aminoindanols** on a chiral stationary phase.[4][7]

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for both analytical and preparative separation of enantiomers. This involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.
- Capillary Electrophoresis (CE): CE can be used to separate both the cis/trans diastereomers and the enantiomers. The separation of diastereomers can be achieved by controlling the pH of the buffer, while enantiomeric separation requires the addition of a chiral selector, such as a cyclodextrin, to the buffer.[\[2\]](#)

Synthesis and Resolution Workflow

The enantiomerically pure forms of **aminoindanol** are typically obtained through the resolution of a racemic mixture. A common strategy involves diastereomeric salt formation with a chiral acid.



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Caption: Typical workflow for the resolution of racemic **cis-aminoindanol**.

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- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Aminoindanol Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8576300#physical-and-chemical-properties-of-aminoindanol-isomers>]

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